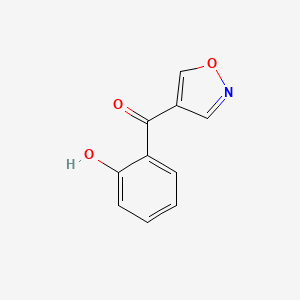

(2-Hydroxyphenyl)(isoxazol-4-yl)methanone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-hydroxyphenyl)-(1,2-oxazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-4-2-1-3-8(9)10(13)7-5-11-14-6-7/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBFNKDFHJNSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CON=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368777 | |

| Record name | (2-Hydroxyphenyl)(1,2-oxazol-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53658-17-6 | |

| Record name | (2-Hydroxyphenyl)(1,2-oxazol-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2 Hydroxyphenyl Isoxazol 4 Yl Methanone and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. Analysis of related compounds allows for the prediction of its characteristic spectral features. acs.org

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and isoxazole (B147169) rings, as well as a characteristic downfield signal for the phenolic hydroxyl proton.

Phenolic Hydroxyl Proton (-OH): A key feature in 2-hydroxybenzoyl compounds is the strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen. frontiersin.orglibretexts.org This interaction significantly deshields the proton, resulting in a signal at a very low field, typically in the range of δ 12.0–12.5 ppm. nih.gov This signal is often a sharp singlet.

Aromatic Protons (Phenyl Ring): The four protons on the 2-hydroxyphenyl ring will appear as a complex multiplet system in the aromatic region (approximately δ 6.8–8.3 ppm). For instance, in the analogous compound (2-Hydroxyphenyl)(4,2′:4′,4′′-terpyridin-6′-yl)methanone, the aromatic protons of the hydroxyphenyl ring resonate at δ 6.96 (t), 7.12 (d), 7.58 (t), and 8.25 (dd) ppm. nih.gov

Isoxazole Protons: The protons on the isoxazole ring are expected to appear as singlets or doublets in the aromatic region, typically between δ 6.4 and 8.8 ppm, depending on the substitution pattern. In one related isoxazole derivative, a singlet for the isoxazole ring proton was observed at 6.47 ppm. sciarena.com

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded carbon, with an expected chemical shift in the range of δ 190–200 ppm. In a related terpyridine derivative, this signal appears at δ 196.7 ppm. nih.gov

Aromatic and Isoxazole Carbons: The carbon atoms of the phenyl and isoxazole rings typically resonate between δ 115 and 165 ppm. The carbon bearing the hydroxyl group (C-OH) is expected to be significantly downfield, around δ 160-165 ppm, due to the deshielding effect of the oxygen atom. nih.gov Other carbons in the phenyl ring and the isoxazole ring will have distinct signals based on their electronic environment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Phenolic -OH | 12.0 - 12.5 (s) | - | Highly deshielded due to intramolecular H-bond. |

| Phenyl H (ortho, para to C=O) | 7.8 - 8.3 (m) | 118 - 140 | Complex splitting pattern expected. |

| Phenyl H (meta to C=O) | 6.8 - 7.6 (m) | 118 - 140 | |

| Isoxazole H-3/H-5 | 8.5 - 8.8 (s) | 150 - 158 | Chemical shifts are sensitive to substituents. |

| Phenyl C-OH | - | 160 - 165 | Deshielded by hydroxyl group. |

| Phenyl C-C=O | - | 120 - 125 | Quaternary carbon, often a weaker signal. |

| Carbonyl C=O | - | 190 - 200 | Most downfield carbon signal. |

| Isoxazole C-4 | - | 100 - 110 | |

| Isoxazole C-3/C-5 | - | 150 - 170 |

Data are estimated based on values reported for analogous structures. nih.govsciarena.comlibretexts.org

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the key absorptions are associated with the O-H, C=O, C=C, C=N, and N-O bonds.

O-H Stretching: The intramolecular hydrogen bond in 2-hydroxybenzophenones results in a broad and weak O-H stretching band, typically appearing at a lower frequency, around 2500–3200 cm⁻¹, as opposed to the sharp peak at 3500-3700 cm⁻¹ for a free hydroxyl group.

C=O Stretching: The carbonyl group of the ketone will exhibit a strong absorption band. Its position is influenced by conjugation with the aromatic ring and the intramolecular hydrogen bond. This peak is typically observed in the range of 1630–1680 cm⁻¹. In similar structures, this band appears around 1633 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds in both aromatic rings will produce a series of sharp to medium bands in the 1400–1600 cm⁻¹ region.

N-O Stretching: The N-O bond of the isoxazole ring typically shows a stretching vibration in the 1100-1300 cm⁻¹ range. rjpbcs.com For isoxazole itself, IR bands are observed around 1370 cm⁻¹ and 765 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | Phenolic -OH | 2500 - 3200 | Broad, Weak-Medium |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Ketone) | Ar-C(=O)-Ar | 1630 - 1680 | Strong |

| C=C / C=N Stretch | Phenyl / Isoxazole | 1400 - 1600 | Medium-Strong |

| N-O Stretch | Isoxazole Ring | 1100 - 1300 | Medium |

| C-O Stretch | Phenolic C-O | 1200 - 1260 | Strong |

Frequencies are based on data from analogous 2-hydroxybenzophenone (B104022) and isoxazole compounds. rjpbcs.comresearchgate.net

Mass Spectrometry for Molecular Ion Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Ion Peak (M⁺): For this compound (C₁₀H₇NO₃), the exact mass is 189.0426 g/mol . High-resolution mass spectrometry (HRMS) would confirm this molecular formula. The molecular ion peak [M]⁺ is expected to be clearly visible in the mass spectrum.

Fragmentation Analysis: The fragmentation of the parent molecule is driven by the stability of the resulting fragments. Key fragmentation pathways for aromatic ketones often involve cleavage at the carbonyl group. miamioh.edu

Alpha-Cleavage: The most common fragmentation involves cleavage of the bonds adjacent to the carbonyl group. This would lead to the formation of the 2-hydroxybenzoyl cation ([C₇H₅O₂]⁺, m/z = 121) and an isoxazol-4-yl radical, or an isoxazol-4-carbonyl cation ([C₄H₂NO₂]⁺, m/z = 96) and a 2-hydroxyphenyl radical. The fragment at m/z 121 is a characteristic peak for 2-hydroxybenzophenones. nist.gov

Loss of CO: Subsequent loss of a neutral carbon monoxide molecule (CO, 28 Da) from the benzoyl fragment is a common pathway, leading to a peak at m/z 93 ([C₆H₅O]⁺).

Isoxazole Ring Fragmentation: The isoxazole ring itself can undergo characteristic fragmentation. Isoxazoles are known to cleave at the weak N-O bond, which can lead to a variety of smaller fragments. scispace.com

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 189 | [M]⁺ | [C₁₀H₇NO₃]⁺ | Molecular Ion |

| 121 | [HOC₆H₄CO]⁺ | [C₇H₅O₂]⁺ | Alpha-cleavage, 2-hydroxybenzoyl cation |

| 96 | [C₃H₂NO-CO]⁺ | [C₄H₂NO₂]⁺ | Alpha-cleavage, isoxazolylcarbonyl cation |

| 93 | [HOC₆H₄]⁺ | [C₆H₅O]⁺ | Loss of CO from m/z 121 |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of OH from m/z 93 |

Fragmentation pathways are predicted based on general principles and data from related structures. miamioh.edunist.gov

X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not reported in the searched literature, analysis of highly similar compounds like (2-Hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone and other 2-hydroxybenzophenone derivatives allows for a detailed prediction of its structural characteristics. frontiersin.org

The molecular structure is expected to be non-planar. The key feature is the dihedral angle between the planes of the 2-hydroxyphenyl ring and the isoxazol-4-yl ring. In related benzophenone (B1666685) structures, this angle can vary significantly, often between 40° and 60°, to minimize steric hindrance. frontiersin.org A strong intramolecular S(6) hydrogen-bond motif, where the phenolic hydrogen bonds to the carbonyl oxygen, is a defining feature that enforces a nearly planar six-membered ring. acs.org

Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies

Hydrogen bonds are the primary drivers of the supramolecular assembly in the crystal lattice of phenolic compounds. libretexts.orgkhanacademy.org

Intramolecular Hydrogen Bonding: As established by NMR and IR spectroscopy, a strong intramolecular O-H···O=C hydrogen bond is the dominant feature. frontiersin.orglibretexts.org This interaction locks the conformation of the 2-hydroxybenzoyl moiety.

Intermolecular Hydrogen Bonding: Intermolecular interactions would likely involve the nitrogen atom of the isoxazole ring acting as a hydrogen bond acceptor. youtube.com This could lead to the formation of chains or sheets through O-H···N or weaker C-H···O and C-H···N hydrogen bonds. acs.org In the absence of a strong intermolecular hydrogen bond donor, π-π stacking interactions between the aromatic rings may also play a role in stabilizing the crystal packing. Structures of related tris(4-hydroxyphenyl)methane compounds show extensive O-H···O hydrogen bond networks that form two-dimensional square grids. nih.gov

Hirshfeld Surface Analysis and Intermolecular Interaction Energy Studies

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netscirp.org By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified as red spots, highlighting the most significant interactions.

For a molecule like this compound, the Hirshfeld surface would visualize the dominant intramolecular O-H···O bond. The corresponding 2D fingerprint plot would allow for the deconvolution of intermolecular contacts into percentage contributions. Based on analyses of other heterocyclic compounds, the following distribution is expected: acs.org

H···H Contacts: Typically, these are the most abundant contacts, comprising 40-55% of the total surface area, representing van der Waals interactions. nih.gov

C···H/H···C Contacts: These contacts, often associated with C-H···π interactions, generally account for 15-25% of the surface area.

O···H/H···O Contacts: These represent the crucial hydrogen bonding interactions and typically contribute 10-20% to the surface area.

This analysis provides quantitative insight into the forces governing the crystal packing, complementing the qualitative description from classical crystallographic analysis. acs.org

Computational Chemistry and Theoretical Investigations of 2 Hydroxyphenyl Isoxazol 4 Yl Methanone

Electronic Structure and Reactivity Studies via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Although specific DFT data for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone is scarce, analysis of related compounds provides significant insights. For instance, DFT studies on various 2-hydroxybenzophenone (B104022) derivatives and isoxazole-containing molecules help in understanding the potential electronic characteristics of the title compound.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability.

In related 2-hydroxybenzophenone derivatives, the HOMO is typically localized on the electron-rich hydroxyphenyl ring, while the LUMO is often centered on the benzoyl moiety. For example, in a study on (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a related chalcone (B49325), the HOMO and LUMO were distributed across the molecule, with calculated energy gaps around 3.75 eV in various solvents, indicating good stability. niscpr.res.in Similarly, for a series of thiazole (B1198619) carboxamide derivatives, the HOMO-LUMO gap was found to be a key predictor of chemical stability and reactivity. nih.gov

For isoxazole (B147169) derivatives, DFT calculations have also been employed to determine their electronic properties. In one study on novel isoxazole derivatives, the HOMO-LUMO gap was calculated to understand their reactivity and electronic transitions. researchgate.net For a series of thiazole carboxamide derivatives, which are structurally related to isoxazole carboxamides, the HOMO-LUMO energy gaps were calculated to be in the range of 0.118 to 0.181 eV, indicating their potential for biological activity. nih.gov

Based on these findings, it can be inferred that in "this compound," the HOMO would likely be located on the electron-donating 2-hydroxyphenyl group, while the LUMO may be distributed over the electron-withdrawing isoxazol-4-yl-methanone fragment. The precise HOMO-LUMO gap would depend on the interplay of these two moieties.

Table 1: Representative Frontier Molecular Orbital Energies and Gaps for Related Compounds

| Compound/Fragment | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | - | - | ~3.75 | niscpr.res.in |

| Thiazole carboxamide derivative 2a | -0.197 | -0.079 | 0.118 | nih.gov |

| Thiazole carboxamide derivative 2b | -0.211 | -0.070 | 0.141 | nih.gov |

| Thiazole carboxamide derivative 2j | -0.223 | -0.075 | 0.148 | nih.gov |

| Celecoxib (reference drug) | -0.240 | -0.059 | 0.181 | nih.gov |

Note: This table presents data from related compounds to infer potential properties of this compound due to the absence of direct data.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In MEP maps, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).

For 2-hydroxybenzophenone derivatives, the MEP map typically shows a negative potential around the carbonyl oxygen and the hydroxyl oxygen, making them potential sites for hydrogen bonding and electrophilic interactions. researchgate.net The phenyl rings generally exhibit a more neutral potential, although substituted rings can show localized areas of positive or negative potential depending on the nature of the substituent. researchgate.net

In isoxazole derivatives, the nitrogen atom of the isoxazole ring is a region of negative electrostatic potential, making it a hydrogen bond acceptor. The oxygen atom also contributes to the negative potential. In a study of 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-ylmethanone derivatives, MEP analysis was used to identify reactive sites, showing negative potential around the nitrogen and oxygen atoms. researchgate.netuj.ac.za

For "this compound," it is anticipated that the MEP would show significant negative potential around the carbonyl oxygen, the hydroxyl oxygen, and the nitrogen and oxygen atoms of the isoxazole ring. These regions would be the primary sites for intermolecular interactions, such as hydrogen bonding with biological macromolecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule, including charge transfer interactions and hyperconjugation. While specific NBO analysis for "this compound" is not available, studies on related structures offer valuable insights.

NBO analysis of 2-hydroxybenzophenone derivatives often reveals strong intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen, which contributes to the planarity and stability of this part of the molecule. This interaction is characterized by a significant stabilization energy.

For isoxazole systems, NBO analysis can elucidate the electronic delocalization within the heterocyclic ring and its substituents. In a computational study of novel isoxazole derivatives, NBO analysis was used to understand the intramolecular charge transfer and stability. researchgate.net

In "this compound," NBO analysis would likely confirm a strong intramolecular hydrogen bond in the 2-hydroxybenzophenone moiety. Furthermore, it would detail the electronic interactions between the phenyl ring, the carbonyl group, and the isoxazole ring, providing quantitative information on the delocalization of electron density across the molecule.

Molecular Modeling and Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding affinity and mode of action of a ligand with a protein target.

Although no specific docking studies for "this compound" have been reported, the known biological activities of its constituent scaffolds suggest potential targets. 2-Hydroxybenzophenone derivatives are known to possess a range of biological activities, including antimicrobial and anticancer effects, and have been docked into various enzyme active sites. nih.gov

Isoxazole derivatives are a well-established class of pharmacologically active compounds with activities including anti-inflammatory, antimicrobial, and anticancer effects. nih.govtandfonline.comacs.orgresearchgate.net Docking studies have been performed on isoxazole derivatives with various enzymes, such as cyclooxygenase (COX), carbonic anhydrase, and cytochrome P450 enzymes. nih.govtandfonline.comacs.org For example, a series of isoxazole-carboxamide derivatives were evaluated as COX inhibitors, with some compounds showing high affinity and selectivity. nih.gov In another study, isoxazole derivatives were identified as potential inhibitors of Hsp90, a key target in cancer therapy, with binding energies comparable to known inhibitors. bonviewpress.com

Given the established activities of its components, "this compound" could potentially exhibit inhibitory activity against enzymes such as COX, lipoxygenase, or various kinases. Docking simulations would be essential to predict its binding affinity and selectivity for these targets.

Table 2: Representative Docking Scores and Binding Affinities of Related Isoxazole Derivatives

| Compound/Derivative | Target Enzyme | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔGbind) (Kcal/mol) | Source |

|---|---|---|---|---|

| Isoxazole derivative A13 | COX-1 | - | - | nih.gov |

| Isoxazole derivative A13 | COX-2 | - | - | nih.gov |

| ZINC000000057478 | Hsp90 | -8.51 | - | bonviewpress.com |

| ZINC000003830896 | Hsp90 | -8.46 | - | bonviewpress.com |

| Luminespib (reference) | Hsp90 | -8.20 | - | bonviewpress.com |

| Isoxazole derivative 5b | COX-2 | -8.7 | - | researchgate.net |

| Isoxazole derivative 5c | COX-2 | -8.5 | - | researchgate.net |

| Thiazole derivative 2a | COX-2 | - | -58.07 | nih.gov |

| Thiazole derivative 2b | COX-2 | - | -70.72 | nih.gov |

| Celecoxib (reference) | COX-2 | - | -80.18 | nih.gov |

Note: This table presents data from related compounds to infer potential properties of this compound due to the absence of direct data.

The conformation of a ligand within a protein's binding site is critical for its activity. Conformational analysis of benzophenone (B1666685) derivatives has shown that the two phenyl rings are typically twisted with respect to the plane of the carbonyl group due to steric hindrance. cdnsciencepub.comnih.govcdnsciencepub.comresearchgate.net The degree of this twist can be influenced by the presence of substituents on the rings. The intramolecular hydrogen bond in 2-hydroxybenzophenones helps to lock the conformation of the hydroxyphenyl ring relative to the carbonyl group.

The stability of a ligand-protein complex can be assessed using molecular dynamics (MD) simulations. While no MD simulations have been reported for "this compound," studies on related isoxazole derivatives have demonstrated the utility of this technique. For instance, MD simulations of isoxazole derivatives in complex with carbonic anhydrase have provided insights into the stability of the binding and the key interactions involved. acs.org

For "this compound," a conformational analysis would likely reveal a non-planar structure, with a significant dihedral angle between the hydroxyphenyl and isoxazole-containing rings. The stability of its potential complexes with target proteins would be determined by a combination of hydrogen bonds (involving the hydroxyl, carbonyl, and isoxazole heteroatoms) and hydrophobic interactions between the aromatic rings and the protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies represent a important computational approach in modern drug discovery, aiming to correlate the structural or physicochemical properties of compounds with their biological activities. For this compound, while specific QSAR models may not be extensively published, the methodologies applied to structurally related isoxazole derivatives offer a clear blueprint for how such predictive models would be developed. The overarching goal of these studies is to understand the key molecular features that govern the compound's efficacy and to guide the design of new analogues with enhanced activity.

The development of a robust QSAR model for this compound and its derivatives would typically commence with the compilation of a dataset of structurally similar compounds with experimentally determined biological activities. The three-dimensional structures of these molecules would be optimized to their lowest energy conformation. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would then be calculated. These descriptors fall into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

Advanced QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. mdpi.com These 3D-QSAR techniques would align the set of molecules and calculate steric and electrostatic fields around them. The resulting field values are then used as independent variables in a partial least squares (PLS) regression analysis to build a predictive model. nih.gov For instance, a CoMFA model might reveal that bulky substituents at a particular position on the phenyl ring decrease activity, while electronegative groups on the isoxazole ring enhance it. CoMSIA models provide additional insights by considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com

The reliability of the generated QSAR model is assessed through rigorous validation techniques. Internal validation is often performed using the leave-one-out cross-validation method, which should yield a high cross-validation coefficient (q² > 0.5) to indicate good predictive ability. nih.gov External validation, a more stringent test, involves using the model to predict the activity of a set of compounds (a test set) that was not used in the model's development. A high correlation coefficient (r²) for the test set confirms the model's robustness and its applicability for predicting the activity of new, untested compounds. nih.gov The insights gained from such QSAR models are invaluable for the rational design of novel this compound derivatives with potentially improved therapeutic profiles.

A hypothetical QSAR study on a series of this compound analogues might involve the following steps and yield data that could be tabulated for analysis.

| Step | Description | Typical Software/Method | Key Output |

| 1. Data Set Selection | A series of this compound derivatives with known biological activity (e.g., IC50 values) would be selected. | Literature, internal databases | A table of compounds and their corresponding activities. |

| 2. Molecular Modeling | 3D structures of all compounds are built and their energy is minimized. | GaussView, ChemDraw | Optimized 3D coordinates for each molecule. |

| 3. Alignment | All molecules are aligned based on a common substructure, in this case, the this compound core. | SYBYL, MOE | A spatially aligned set of molecules. |

| 4. Descriptor Calculation | Steric and electrostatic fields (CoMFA) and other descriptors (CoMSIA) are calculated. | SYBYL, MOE | A matrix of descriptor values for each molecule. |

| 5. Statistical Analysis | Partial Least Squares (PLS) analysis is used to correlate the descriptor values with biological activity. | SIMCA, SYBYL | A QSAR equation and statistical parameters (q², r²). |

| 6. Model Validation | The predictive power of the model is tested using cross-validation and an external test set. | PLS software | Validation statistics confirming the model's reliability. |

| 7. Contour Map Analysis | The results are visualized as 3D contour maps indicating regions where steric bulk or electrostatic charge modifications would favor or disfavor activity. | SYBYL, MOE | Visual guides for designing new, more potent compounds. |

ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Drug-Likeness Assessment

In the early phases of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is as crucial as assessing its biological activity. In silico ADME-Tox prediction offers a rapid and cost-effective means to flag potential liabilities for a molecule like this compound before committing to extensive experimental testing. nih.govfrontiersin.orgeurekaselect.com These computational models are built upon large datasets of experimentally determined properties and employ a range of algorithms to predict the behavior of a new chemical entity.

A key initial step in this assessment is the evaluation of "drug-likeness," often guided by rules such as Lipinski's Rule of Five. nih.gov These rules establish empirical ranges for physicochemical properties that are common among orally active drugs. For this compound, computational tools would be used to calculate properties like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. nih.govnih.gov Compliance with these rules suggests that the compound has a higher probability of possessing favorable pharmacokinetic properties.

Beyond simple rule-based assessments, more sophisticated models predict specific ADME parameters. For absorption, models can estimate human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers, which is a common in vitro model for the gut epithelium. nih.goveurekaselect.com Distribution can be assessed by predicting parameters like blood-brain barrier (BBB) penetration and plasma protein binding. Metabolism is often predicted by identifying likely sites of metabolism by cytochrome P450 (CYP) enzymes. Excretion pathways and potential for toxicity, such as hepatotoxicity or mutagenicity, are also key endpoints for in silico prediction. researchgate.net

The predicted ADME-Tox profile for this compound, based on its structure, can be summarized in a data table. It is important to note that these are predictive values and would require experimental verification.

| ADME-Tox Parameter | Predicted Value/Classification | Significance |

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule of Five, favoring good absorption and distribution. nih.gov |

| logP | 1.0 - 3.0 | Indicates balanced lipophilicity, which is important for membrane permeability and solubility. |

| Hydrogen Bond Donors | ≤ 5 | Complies with Lipinski's Rule of Five, influencing solubility and binding. nih.gov |

| Hydrogen Bond Acceptors | ≤ 10 | Complies with Lipinski's Rule of Five, affecting solubility and target interactions. nih.gov |

| Absorption | ||

| Human Intestinal Absorption | High | Suggests good oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Indicates the potential for efficient transport across the intestinal lining. nih.goveurekaselect.com |

| P-glycoprotein Substrate | Likely No | If not a substrate, the compound is less likely to be actively pumped out of cells, which can improve bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | The likelihood of the compound crossing into the central nervous system. |

| Plasma Protein Binding | Moderate to High | The extent of binding to plasma proteins, which affects the free concentration of the drug available to act on its target. |

| Metabolism | ||

| CYP450 Inhibition | Potential for inhibition of specific isoforms (e.g., CYP2D6, CYP3A4) | Indicates a potential for drug-drug interactions. |

| Toxicity | ||

| hERG Inhibition | Low Risk | A low probability of causing cardiotoxicity. |

| Mutagenicity (AMES test) | Low Risk | Suggests a low potential to cause genetic mutations. |

| Hepatotoxicity | Low to Moderate Risk | Indicates the potential for liver damage. researchgate.net |

This predictive analysis, combining drug-likeness assessment with specific ADME-Tox endpoints, provides a comprehensive in silico profile for this compound. While these computational predictions are invaluable for prioritizing and guiding further research, they must be substantiated by experimental data to fully characterize the compound's pharmacokinetic and safety profile. frontiersin.org

Biological and Pharmacological Activities of 2 Hydroxyphenyl Isoxazol 4 Yl Methanone and Isoxazole Containing Ketones

Antimicrobial Efficacy

Isoxazole (B147169) derivatives have been extensively studied for their effectiveness against a wide range of microbial pathogens, including bacteria and fungi. nih.govnih.gov The incorporation of the isoxazole nucleus into various molecular structures has led to the development of potent antimicrobial agents. researchgate.netespublisher.com

Isoxazole-containing compounds have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. ingentaconnect.comresearchgate.net The fusion of an isoxazole ring with other heterocyclic systems or functional groups often results in enhanced bactericidal or bacteriostatic effects. ingentaconnect.comnih.gov

Research has shown that the antibacterial efficacy of isoxazole derivatives can be significantly influenced by the nature and position of substituents on the associated phenyl rings. For instance, the presence of methoxy (B1213986), dimethylamino, and bromine groups on the C-5 phenyl ring, along with nitro and chlorine groups on the C-3 phenyl ring, has been found to enhance antibacterial activity. ingentaconnect.com In one study, isoxazole derivatives synthesized from chalcones showed that compounds with an OCH3 group at the R1 position and an NO2 group at the R4 position exhibited increased antibacterial effects. researchgate.net Similarly, substitutions with a dimethylamino group at R1 and an NO2 group at R4, or bromine and N(CH)3 groups at R1 with a chlorine at R4, also resulted in significant antibacterial activity. researchgate.net

Isoxazole-based chalcones and their subsequent derivatives have been a particular focus of antibacterial research. nih.gov One study identified an isoxazole-containing chalcone (B49325) with a 2,4,6-trimethoxyphenyl ring as a highly potent antibacterial agent, with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL, which was more potent than the standard antibiotic ciprofloxacin. nih.gov Another series of indolyl-isoxazole derivatives was synthesized and evaluated, with some compounds showing good activity against Staphylococcus aureus and moderate activity against Pseudomonas aeruginosa. nih.gov

The mechanism of action for these compounds can vary. Antibacterial agents are broadly classified as either bactericidal, meaning they kill the bacteria, or bacteriostatic, meaning they inhibit bacterial growth. nih.gov Bacteriostatic action often involves the inhibition of protein synthesis or essential metabolic pathways. nih.gov

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Type | Target Bacteria | Activity/Observation | Reference |

|---|---|---|---|

| Substituted Isoxazole Derivatives | Gram-positive & Gram-negative | Enhanced activity with methoxy, dimethyl amino, bromo, nitro, and chloro groups. | ingentaconnect.com |

| Isoxazole-Chalcone Hybrid | Gram-positive & Gram-negative | Compound with OCH3 and NO2 groups showed enhanced activity. | researchgate.net |

| Isoxazole-Chalcone (2,4,6-trimethoxyphenyl) | S. aureus, E. coli | Potent activity (MIC = 1 µg/mL), superior to ciprofloxacin. | nih.gov |

| Indolyl-isoxazoles | S. aureus, P. aeruginosa | Good to moderate activity against tested strains. | nih.gov |

| (2-butyl-5-amino-3-benzofuranyl) 4-methoxy phenyl methanone (B1245722) acids | S. aureus, E. coli, P. aeruginosa | Significant activity observed with specific isoxazole acid substitutions. | nih.gov |

The isoxazole scaffold is also a crucial component in the development of new antifungal agents. ingentaconnect.comresearchgate.net Fungal infections, particularly those caused by opportunistic pathogens like Candida and Aspergillus species, represent a significant health concern, driving the search for novel therapeutic options. ingentaconnect.com

Studies have demonstrated that isoxazole derivatives can exhibit potent activity against a variety of fungal strains. For example, certain isoxazole derivatives synthesized from chalcones were found to be highly toxic to all tested fungi, capable of killing them at concentrations of 100 µg/mL. ingentaconnect.com In another study, isoxazole-derived dihydropyrazoles showed remarkable antifungal properties. nih.gov One such compound exhibited excellent activity with an IC50 value of 2 ± 1 µg/mL. nih.gov

The combination of isoxazole with other heterocyclic moieties, such as benzofuran, has also yielded compounds with significant antifungal efficacy. A series of (2-butyl-5-amino-3-benzofuranyl) 4-methoxy phenyl methanone derivatives, when combined with 3-methyl-5-isoxazolecarboxylic acid and 4-methyl-5-isoxazolecarboxylic acid, showed significant activity against Candida albicans and Aspergillus fumigatus. nih.govdrugbank.com Furthermore, newly synthesized isoxazole-based derivatives have been identified that display selective antifungal activity against C. albicans without harming beneficial microbiota like Lactobacillus sp., highlighting their potential for targeted therapies. nih.gov Some of these compounds also exhibited significantly lower cytotoxicity compared to conventional antimicrobials. nih.gov

Table 2: Antifungal Activity of Selected Isoxazole-Containing Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Target Fungi | Activity/Observation | Reference |

|---|---|---|---|

| Isoxazole-Chalcone Derivatives | Various fungi | Highly toxic to all tested fungi at 100 µg/mL. | ingentaconnect.com |

| Dihydropyrazole Derivatives | Candida species | Excellent activity (IC50 = 2 ± 1 µg/mL). | nih.gov |

| Isoxazole-Benzofuran Hybrids | C. albicans, A. fumigatus | Significant activity against tested strains. | nih.govdrugbank.com |

| Isoxazole-based Derivatives | C. albicans | Selective anti-Candida potential with low cytotoxicity. | nih.gov |

| Fused Isoxazoline/Isoquinolinones | Aspergillus, Penicillium, Candida | Promising antifungal activity, some in combination with ketoconazole. | nih.gov |

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. researchgate.net The isoxazole nucleus is a key component in several compounds investigated for their activity against this pathogen. researchgate.netespublisher.commdpi.com

Research has identified numerous isoxazole derivatives with potent antitubercular properties. espublisher.comresearchgate.net For example, a series of 5-aryl-3-(2-arylthiazol-4-yl)isoxazole derivatives showed good to excellent activity against M. tuberculosis H37Rv, with some compounds being four-fold more active than the reference drug isoniazid. espublisher.com These findings suggest that combining the isoxazole and thiazole (B1198619) pharmacophores can lead to highly effective antitubercular molecules. espublisher.com

The mechanism of action for some of these compounds has also been explored. One study identified an isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol, that specifically inhibits FadD32, a fatty acyl-AMP ligase essential for mycolic acid synthesis in mycobacteria. nih.gov This compound was shown to curtail the survival of M. tuberculosis in infected macrophages and reduce the bacterial burden in a mouse infection model, making it a promising lead for further development. nih.gov Another line of research focused on 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, which demonstrated strong bactericidal activity against both drug-susceptible and drug-resistant strains with low cytotoxicity. researchgate.net

Anticancer and Antineoplastic Potential

The versatility of the isoxazole scaffold extends to oncology, where its derivatives have emerged as promising candidates for the development of new anticancer therapies. nih.govmdpi.comespublisher.com These compounds exert their effects through various mechanisms, including inducing cell death, halting cell proliferation, and inhibiting key pathways essential for tumor growth and survival. researchgate.netebi.ac.uk

A primary strategy in cancer treatment is to induce apoptosis (programmed cell death) in malignant cells. Numerous studies have shown that isoxazole derivatives are effective inducers of apoptosis and can inhibit the proliferation of various cancer cell lines. ingentaconnect.comnih.govnih.gov

For instance, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated significant antiproliferative and pro-apoptotic activity in human erythroleukemic K562 cells and glioblastoma cell lines. researchgate.netnih.govnih.gov These compounds were shown to induce both early and late stages of apoptosis. nih.gov Similarly, isoxazole analogues of curcumin (B1669340) exhibited marked cytotoxicity against chronic myeloid leukemia-derived K562 cells, with one derivative being particularly effective at initiating apoptosis and reversing drug resistance. nih.gov

The antiproliferative effects of isoxazole derivatives are often linked to their ability to modulate the cell cycle. nih.govnih.gov One study found that certain isoxazolidine (B1194047) derivatives caused cell cycle arrest in different phases depending on the compound and the cancer cell line. nih.gov For example, in MCF-7 breast cancer cells, one compound caused an increase in the S phase population, while another led to arrest in the G0/G1 phase. nih.gov Another isoxazole derivative, compound 25a, was found to induce cell cycle arrest at the G2/M and pre-G1 phases in cancer cells. drugbank.comnih.gov This arrest is often a precursor to apoptosis, which was confirmed by observing increased levels of caspases 3 and 9 and a higher Bax/Bcl-2 ratio. drugbank.comnih.gov

Table 3: Cytotoxic and Antiproliferative Effects of Isoxazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Reference |

|---|---|---|---|

| 3,4-Isoxazolediamides | K562 (Leukemia), U251-MG, T98G (Glioblastoma) | Induction of early and late apoptosis. | researchgate.netnih.govnih.gov |

| Isoxazole Curcumin Analogs | K562 (Leukemia) | G2/M arrest, apoptosis induction, upregulation of FOXN3 and CDKN1A. | nih.gov |

| Isoxazolidine Derivatives | MCF-7 (Breast), A549 (Lung), SKOV3 (Ovarian) | Cell cycle arrest (G0/G1 or S phase), apoptosis induction. | nih.gov |

| Dihydropyrazole Derivatives | Prostate Cancer | Potential anticancer activity with IC50 values as low as 2 ± 1 µg/mL. | mdpi.com |

| 4-Phenoxy-phenyl Isoxazoles | MDA-MB-231 (Breast) | G0/G1 cell cycle arrest, dose-dependent apoptosis. | nih.gov |

| Steroidal A-ring-fused Isoxazoles | HeLa, Prostate Cancer | G2/M cell cycle block, induction of apoptosis. | nih.gov |

The anticancer activity of isoxazole-containing ketones is often attributed to their ability to inhibit specific proteins and signaling pathways that are crucial for cancer progression.

Tubulin Inhibition: Microtubules, which are polymers of tubulin, are essential for cell division, making them an attractive target for cancer therapy. nih.govnih.gov Several isoxazole-based compounds have been identified as tubulin polymerization inhibitors. nih.govresearchgate.net A study on novel steroidal A-ring-fused isoxazoles found that the lead compound induced a G2/M block in the cell cycle by stabilizing polymerized tubulin. nih.govnih.gov Molecular docking suggested that this compound binds to the taxane (B156437) site on tubulin. nih.govresearchgate.net Another isoxazole derivative was shown to inhibit tubulin polymerization, induce G2/M phase cell cycle arrest, and promote apoptosis. drugbank.comnih.govmdpi.com

VEGFR Inhibition: The vascular endothelial growth factor receptor (VEGFR) signaling pathway is critical for angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.govresearchgate.net Inhibiting VEGFR, particularly VEGFR-2, is a key strategy in cancer therapy. nih.gov Several isoxazole derivatives have been developed as potent VEGFR-2 inhibitors. researchgate.netnih.gov One study identified isoxazole-based carboxamides and hydrazones with significant growth inhibitory activity against hepatocellular carcinoma (HepG2) cells, which overexpress VEGFR-2. nih.gov Another compound, 25a, also showed promising inhibitory activity against VEGFR-2, in addition to other targets. drugbank.comnih.gov

Androgen Receptor (AR) Signaling: The androgen receptor is a critical driver in the development and progression of prostate cancer, even in cases that become resistant to conventional hormone therapies (castration-resistant prostate cancer, CRPC). nih.govmdpi.com A novel small molecule, 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone (IMTPPE), was identified as an inhibitor of AR transcriptional activity and protein levels. nih.govresearchgate.net This compound was shown to inhibit the proliferation of AR-positive prostate cancer cells and was effective in a xenograft model of enzalutamide-resistant prostate cancer, indicating its potential for treating advanced disease. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. The p38 MAP kinase is a specific target for anti-inflammatory and potentially anticancer drugs. nih.gov Studies have explored the use of the isoxazole ring as a bioisosteric replacement for the imidazole (B134444) ring in known p38 MAP kinase inhibitors. nih.govacs.org This led to the development of a 3,4,5-trisubstituted isoxazole derivative that showed a twofold decrease in IC50 toward the isolated p38 MAP kinase compared to the parent compound. nih.gov

AKT/FOXO3a Pathway: While direct inhibition of the AKT/FOXO3a pathway by (2-Hydroxyphenyl)(isoxazol-4-yl)methanone is not explicitly detailed, related mechanisms have been reported for other isoxazole derivatives. For example, the cytotoxicity of an isoxazole curcumin analog in leukemia cells was associated with the upregulation of FOXN3 and CDKN1A expression, which are involved in cell cycle control and tumor suppression. nih.gov Additionally, isoxazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR), which is upstream of the PI3K/AKT pathway, have been synthesized. nih.gov Inhibition of EGFR can lead to downstream suppression of AKT signaling. One such compound induced apoptosis and cell cycle arrest, suggesting an indirect influence on this critical survival pathway. drugbank.comnih.gov

Anti-inflammatory and Analgesic Properties

The isoxazole scaffold is a prominent feature in a variety of compounds exhibiting significant anti-inflammatory and analgesic activities. ijpca.org Research has demonstrated that derivatives of isoxazole can modulate inflammatory pathways, offering potential therapeutic benefits. These compounds often exert their effects through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov

A study focusing on substituted isoxazole derivatives highlighted their potential as anti-inflammatory and analgesic agents. In a carrageenan-induced rat paw edema model, a standard test for acute inflammation, the synthesized isoxazole derivatives demonstrated a significant reduction in inflammation compared to the control group. This effect was comparable to that of the standard anti-inflammatory drug, diclofenac. iglobaljournal.com The analgesic effects were also notable, suggesting that these compounds interfere with the signaling pathways that lead to pain perception. iglobaljournal.com

Indolyl-isoxazolidines represent another class of isoxazole-containing compounds with potent anti-inflammatory and analgesic properties. mdpi.comnih.gov One particular compound, designated as 9a, was found to significantly inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophage cells stimulated with lipopolysaccharide (LPS). mdpi.comnih.gov In animal models, this compound not only demonstrated analgesic effects but also provided protection against LPS-induced mortality, underscoring its potential as a powerful anti-inflammatory agent. mdpi.comnih.gov

Furthermore, isoxazole-mercaptobenzimidazole hybrids and other complex isoxazole derivatives have been synthesized and shown to possess both analgesic and anti-inflammatory properties. mdpi.comnih.gov Some of these compounds have exhibited superior anti-inflammatory activity in paw edema assays when compared to established drugs like Celecoxib and Indomethacin. mdpi.comnih.gov For instance, N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine, showed a 51% inhibition of paw edema. mdpi.comnih.gov The mechanism of action for many of these compounds is linked to the inhibition of COX-2, a key enzyme in the production of prostaglandins (B1171923) which mediate inflammation and pain. nih.govmdpi.comnih.gov

Some isoxazole derivatives have been specifically evaluated for their inhibitory effects on 5-Lipoxygenase (5-LOX), an enzyme responsible for the synthesis of pro-inflammatory leukotrienes. nih.gov In one study, a series of isoxazole derivatives were tested, with some compounds showing significant, concentration-dependent inhibition of 5-LOX. nih.gov

Table 1: Anti-inflammatory and Analgesic Activity of Selected Isoxazole Derivatives

| Compound/Derivative Class | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| Substituted Isoxazole Derivative | Carrageenan-induced rat paw edema | Significant anti-inflammatory and analgesic effect, comparable to diclofenac. | iglobaljournal.com |

| Indolyl-isoxazolidines (e.g., Compound 9a) | LPS-stimulated THP-1 macrophages; Carrageenan test; LPS-induced mortality in mice | Significantly inhibited TNF-α and IL-6 production; Showed analgesic and anti-inflammatory effects comparable to indomethacin; Protected against LPS-induced death. | mdpi.comnih.gov |

| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (Compound 7a) | Carrageenan-induced mice paw edema | 51% inhibition of paw edema, more potent than Celecoxib, Diclofenac, and Indomethacin. | mdpi.comnih.gov |

| Isoxazole Derivative (Compound C6) | In vitro 5-LOX inhibition assay | Most potent 5-LOX inhibitor among the tested compounds, with a low IC50 value. | nih.gov |

| 6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones | In vitro COX inhibition; Carrageenan-induced paw edema | Compounds with chloro or bromo substitutions showed significant anti-inflammatory activity and were more selective for COX-2. | nih.gov |

Antioxidant Activity and Free Radical Scavenging

Isoxazole-containing ketones and their derivatives have been the subject of extensive research for their antioxidant properties and their ability to scavenge free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases.

Several studies have employed the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate the antioxidant capacity of isoxazole derivatives. nih.govresearchgate.netsemanticscholar.orgresearchgate.net In one such study, fluorophenyl-isoxazole-carboxamide derivatives were synthesized and tested. researchgate.netnih.gov Two compounds in particular, 2a and 2c, demonstrated high antioxidant potency with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively. These values were significantly lower than that of the standard antioxidant, Trolox, which had an IC50 value of 3.10 ± 0.92 µg/ml. researchgate.netnih.gov The in vivo antioxidant potential of compound 2a was further confirmed in a study using male mice, where it was found that the total antioxidant capacity (TAC) in mice treated with this compound was two-fold greater than that of mice treated with quercetin, a well-known antioxidant. researchgate.netnih.gov

The antioxidant activity of isoxazole derivatives is often influenced by the nature and position of substituents on the aromatic rings. semanticscholar.org For instance, in a series of isoxazole-based chalcones, a compound with substitutions at the 2, 4, and 6 positions of the phenyl ring exhibited the highest antioxidant activity with an IC50 of 5 µg/mL. mdpi.com Another study on indole-functionalized isoxazoles also found that the substitution pattern on the phenyl ring attached to the isoxazole group significantly influenced the free radical scavenging capability. semanticscholar.org

In addition to the DPPH assay, the hydroxyl radical scavenging activity of isoxazole derivatives has also been investigated. researchgate.net A series of isoxazole derivatives synthesized via an eco-friendly method using citrus juice as a medium were evaluated, with several compounds showing excellent DPPH and hydroxyl radical scavenging activity. researchgate.net

Table 2: Antioxidant Activity of Selected Isoxazole Derivatives

| Compound/Derivative Class | Assay | IC50 Value / Key Findings | Reference |

|---|---|---|---|

| Fluorophenyl-isoxazole-carboxamide (Compound 2a) | DPPH Assay | 0.45 ± 0.21 µg/ml | researchgate.netnih.gov |

| Fluorophenyl-isoxazole-carboxamide (Compound 2c) | DPPH Assay | 0.47 ± 0.33 µg/ml | researchgate.netnih.gov |

| Isoxazole-based Chalcone (Compound 28) | DPPH Assay | 5 ± 1 µg/mL | mdpi.com |

| Isoxazole Derivative (Compound C3) | DPPH Assay | 10.96 μM | nih.gov |

| Isoxazole Derivative (Compound C5) | DPPH Assay | 13.12 μM | nih.gov |

| Isoxazole Derivative (Compound C6) | DPPH Assay | 18.87 μM | nih.gov |

Neuropharmacological Applications (e.g., Anti-Alzheimer's Disease, Neuroprotective Effects)

The isoxazole ring is a structural motif found in compounds with potential applications in the treatment of neurodegenerative disorders, including Alzheimer's disease. nih.govnih.gov The neuroprotective effects of isoxazole derivatives are often attributed to their ability to modulate various pathological processes associated with these conditions, such as oxidative stress, neuroinflammation, and the aggregation of amyloid-beta plaques and tau proteins. nih.gov

A study on a newly synthesized 3,4,5-trimethoxy isoxazolone derivative (TMI) explored its anti-Alzheimer's potential in a mouse model of the disease induced by streptozotocin (B1681764) (STZ). nih.gov This model is characterized by increased levels of amyloid-beta (Aβ1-42) and tau protein, as well as heightened cellular oxidative stress. Pre-treatment with TMI was found to significantly improve memory and cognitive behavior in the STZ-exposed mice. nih.gov Furthermore, molecular analysis revealed that TMI treatment led to a reduction in the levels of Aβ1-42 proteins and a decrease in acetylcholinesterase (AChE) activity. nih.gov The compound also demonstrated antioxidant effects, as evidenced by increased levels of glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), and a decrease in the lipid peroxidation product, malondialdehyde (MDA). nih.gov These findings suggest that the neuroprotective potential of this isoxazolone derivative is multi-faceted, targeting several key aspects of Alzheimer's disease pathology. nih.gov

The development of isoxazole derivatives as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) has also been pursued for the potential treatment of central nervous system disorders, including pain, Parkinson's disease, and Alzheimer's disease. nih.gov One such derivative demonstrated a promising analgesic profile in preclinical studies. nih.gov Additionally, the design of 1,2,4-oxadiazole-based derivatives, which are structurally related to isoxazoles, has yielded potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the degradation of the neurotransmitter acetylcholine. nih.gov Several of these compounds exhibited inhibitory activity more potent than the standard Alzheimer's drug, donepezil. nih.gov

Modulation of Hormonal Pathways and Enzyme Inhibition

Hydroxysteroid Dehydrogenase (HSD) Inhibition (e.g., 17β-HSD3)

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that play a crucial role in the biosynthesis of active steroid hormones, such as testosterone (B1683101) and estradiol (B170435). portico.org The type 3 isozyme, 17β-HSD3, is primarily found in the testes and is responsible for the conversion of androstenedione (B190577) to testosterone. semanticscholar.org Inhibition of 17β-HSD3 is therefore considered a potential therapeutic strategy for hormone-dependent conditions like prostate cancer. semanticscholar.org

While direct studies on this compound as a 17β-HSD3 inhibitor are not prevalent, research on related steroidomimetic structures provides valuable insights. For instance, a study on an isoxazole derivative of a steroid backbone reported weak inhibitory activity against 17β-HSD3, with a Ki value of 190 ± 30 nM. portico.org In contrast, other non-steroidal inhibitors, such as certain anthranilamide-based small molecules, have shown potent, low nanomolar inhibition of 17β-HSD3 enzymatic activity. researchgate.net

The development of bicyclic substituted hydroxyphenylmethanones as inhibitors of 17β-HSD type 2 (17β-HSD2), an enzyme that inactivates estradiol and testosterone, has also been explored. doi.org These compounds were designed as mimics of the natural substrate, estradiol. doi.org This line of research underscores the potential of the hydroxyphenylmethanone scaffold in designing inhibitors for various 17β-HSD isozymes.

Cytochrome P450 Enzyme Inhibition (e.g., CYP17A1)

Cytochrome P450 17A1 (CYP17A1) is a key enzyme in the androgen biosynthesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities. Inhibition of CYP17A1, particularly its 17,20-lyase activity, is a validated therapeutic approach for prostate cancer.

Steroidal derivatives containing an isoxazole ring in their side chain have been synthesized and evaluated for their ability to inhibit human CYP17A1. In one study, a series of 3β-hydroxy-5-ene steroids with an isoxazole fragment were tested. nih.gov Most of these isoxazoles demonstrated a moderate inhibitory effect on the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1. nih.gov For example, at a concentration of 50 µM, one of the candidate compounds, 24j, showed only 11% inhibition of the 17,20-lyase activity. nih.gov However, another isoxazole derivative, compound 41a, which lacked a substituent at the C-5 position of the heterocyclic ring, exhibited the maximum inhibition of 17,20-lyase activity while showing minimal inhibition of 17α-hydroxylase activity. nih.gov This selectivity is a desirable characteristic for a CYP17A1 inhibitor. nih.gov

Molecular docking studies have been employed to understand the interaction of these isoxazole-containing steroids with the active site of CYP17A1. nih.gov These computational models, in conjunction with experimental data, aid in the rational design of more potent and selective inhibitors.

Table 3: Inhibition of CYP17A1 by Selected Isoxazolyl Steroids

| Compound | Concentration | % Inhibition of 17,20-lyase activity | % Inhibition of 17α-hydroxylase activity | Reference |

|---|---|---|---|---|

| 24j | 50 µM | 11% | Not specified | nih.gov |

| 41a | Not specified | Maximum inhibition in the series | Minimal inhibition | nih.gov |

5α-Reductase Inhibition

5α-Reductase is an enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibitors of 5α-reductase are used in the treatment of benign prostatic hyperplasia and androgenic alopecia.

Research has shown that certain isoxazole derivatives can act as potent inhibitors of 5α-reductase. One particular isoxazole compound was reported to be a potent and competitive inhibitor of 5α-reductase in human prostate microsomes, with an IC50 value of 33 nM. nih.gov This compound also demonstrated non-competitive inhibition of human microsomal 17β-hydroxylase/C17,20-lyase, with an IC50 of 59 nM, indicating a dual inhibitory action. nih.gov

The development of new classes of 5α-reductase inhibitors is an active area of research. For example, novel compounds derived from 1,2,3-triazole have been synthesized and evaluated, with some showing significant inhibitory activity against 5α-reductase. nih.gov While these are not isoxazoles, this research highlights the ongoing effort to identify diverse heterocyclic scaffolds for the inhibition of this key enzyme in androgen metabolism.

Antidiabetic and Antiparasitic Activities of this compound and Isoxazole-containing Ketones

The isoxazole nucleus is a key structural motif in a variety of compounds exhibiting a wide range of pharmacological activities, including promising potential in the management of diabetes and parasitic diseases. Research into isoxazole-containing ketones and related derivatives has identified several compounds with significant bioactivity in these areas.

Antidiabetic Activities

Isoxazole derivatives have emerged as a noteworthy class of compounds in the search for novel antidiabetic agents. nih.gov Their mechanism of action is often multifaceted, involving the modulation of key enzymes and signaling pathways that are crucial for glucose homeostasis.

One area of investigation has been the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. nih.gov By slowing the digestion and absorption of carbohydrates, these inhibitors can effectively reduce postprandial hyperglycemia, a key therapeutic goal in diabetes management. nih.gov For instance, a series of novel hydroxytriazenes, including a compound incorporating a 5-methylisoxazole (B1293550) moiety, demonstrated significant α-glucosidase and α-amylase inhibitory effects. nih.gov

Another important target for antidiabetic drugs is the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK can lead to a reduction in hepatic glucose production and an increase in glucose uptake in peripheral tissues. researchgate.netnih.gov Novel isoxazole-based flavonoid derivatives have been shown to enhance glucose consumption in insulin-resistant HepG2 cells. researchgate.netnih.gov One such derivative, C45, not only improved glucose consumption at the nanomolar level but was also found to significantly enhance the phosphorylation of AMPK. nih.gov This activation of AMPK led to decreased levels of key gluconeogenic enzymes, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose 6-phosphatase (G6Pase), in HepG2 cells, suggesting that the antidiabetic effect of these compounds may be mediated through the AMPK/PEPCK/G6Pase pathway. researchgate.netnih.gov

Furthermore, in vitro studies on newly synthesized isoxazole derivatives have demonstrated their potential to enhance glucose uptake by yeast cells, a common screening method for antidiabetic activity. journaljpri.com Compounds with halogenated or nitrated phenyl rings at the 5-position of the isoxazole and hydroxyl or amine substituted phenyl rings at the 3-position showed notable antidiabetic action in these assays. journaljpri.com The synthesis of β-amino ketones containing an isoxazole moiety has also been explored as a strategy for developing new antidiabetic compounds. researchgate.net

Table 1: Antidiabetic Activity of Select Isoxazole Derivatives

| Compound Class/Derivative | Target/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Hydroxytriazenes with 5-methylisoxazole | α-glucosidase and α-amylase inhibition | Significant inhibitory effect with IC50 values ranging from 122 to 341 μg/mL for the series. | nih.gov |

| Isoxazole-based flavonoid derivatives (e.g., C45) | Glucose consumption in insulin-resistant HepG2 cells; AMPK/PEPCK/G6Pase pathway | C45 improved glucose consumption (EC50 = 0.8 nM) and enhanced AMPK phosphorylation, reducing PEPCK and G6Pase levels. | researchgate.netnih.gov |

| Isoxazoles with substituted phenyl rings | Glucose uptake by yeast cells | Halogenated or nitrated phenyl rings at C-5 and hydroxyl/amine substituted phenyl rings at C-3 exhibited antidiabetic action. | journaljpri.com |

| β-amino ketones with isoxazole moiety | Antidiabetic activity | Synthesized as potential antidiabetic compounds. | researchgate.net |

Antiparasitic Activities

The isoxazole scaffold is also a valuable pharmacophore in the development of agents against a range of parasitic infections, including leishmaniasis, Chagas disease, and malaria. researchgate.netnih.gov

Several studies have highlighted the potential of isoxazole derivatives as effective antileishmanial agents. A chemical library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles was screened for activity against Leishmania donovani, the causative agent of visceral leishmaniasis. researchgate.net Several of these compounds displayed significantly better inhibition of both the promastigote and amastigote stages of the parasite compared to the standard drug, miltefosine. researchgate.net In vivo evaluation of selected compounds in a golden hamster model also showed a significant reduction in parasite load. researchgate.net

Furthermore, a series of 3,4,5-trisubstituted isoxazole derivatives was evaluated against the promastigote form of Leishmania amazonensis. researchgate.net Eight compounds from this series exhibited potent antileishmanial activity with IC50 values below 20 μM. researchgate.net Isoxazole-containing heteroretinoid derivatives have also demonstrated in vivo antileishmanial activity against L. donovani in hamsters. nih.gov The isoxazole core is considered an essential privileged structure in the discovery of new leishmanicidal agents. researchgate.net

Isoxazole derivatives have also shown promise against other protozoan parasites. In a study evaluating a series of isoxazole and triazole derivatives, several isoxazole analogues exhibited significant antitrypanosomal activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov The activity of some of these compounds was comparable to that of difluoromethylornithine (DFMO), a drug used in the treatment of this disease. nih.gov Additionally, some 3,4,5-trisubstituted isoxazole derivatives have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease, with some compounds exhibiting a selective index greater than 10. researchgate.netnih.gov

In the context of malaria, a series of 3,4,5-isoxazole derivatives showed activity against Plasmodium falciparum in the nanomolar range. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of the parasite's heat shock protein (Hsp90α). nih.gov

Table 2: Antiparasitic Activity of Select Isoxazole Derivatives

| Compound Class/Derivative | Parasite(s) | Activity/Key Findings | Reference(s) |

|---|---|---|---|

| 3-Nitroisoxazoles and 3-Aminoisoxazoles | Leishmania donovani | Better inhibition of promastigote and amastigote stages compared to miltefosine; significant in vivo parasite load reduction. | researchgate.net |

| 3,4,5-Trisubstituted Isoxazoles | Leishmania amazonensis | Eight compounds showed potent activity (IC50 < 20 μM) against promastigotes. | researchgate.net |

| Isoxazole Analogues | Trypanosoma brucei | High antitrypanosomal activity with IC50 values as low as 1.82 μM for one analogue. | nih.gov |

| 3,4,5-Trisubstituted Isoxazoles | Trypanosoma cruzi | Thirteen compounds exhibited a selective index greater than 10. | researchgate.net |

| 3,4,5-Isoxazole Derivatives | Plasmodium falciparum | Activity in the nanomolar range, potentially through Hsp90α inhibition. | nih.gov |

Structure Activity Relationship Sar and Structural Optimization of 2 Hydroxyphenyl Isoxazol 4 Yl Methanone Analogues

Influence of the Hydroxyl Group on the Phenyl Ring on Biological Activity

The phenolic hydroxyl group is a critical determinant of the biological activity in many classes of compounds, including those with an isoxazole (B147169) scaffold. Its presence and position on the phenyl ring can significantly modulate the pharmacological profile of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone analogues.

Research on various phenolic compounds has established that the hydroxyl group can act as a hydrogen bond donor and acceptor, which is crucial for binding to biological targets such as enzymes and receptors. In a study on isoxazole and pyrazole (B372694) derivatives, the presence of a hydroxyl group on the benzene (B151609) ring was found to significantly increase bioactivity. Conversely, the derivatization of this hydroxyl group into a methoxy (B1213986) (–OCH3) or acetoxy (–OAc) group led to a notable decrease in biological activity, highlighting the importance of the free hydroxyl group for potent effects. digitellinc.com

Furthermore, the position of the hydroxyl group is paramount. For instance, in a series of simplified aplysiatoxin (B1259571) analogues, a phenolic hydroxyl group was found to be necessary for anti-tumor-promoting activity, though not essential for binding to protein kinase Cδ (PKCδ) or for antiproliferative activity. mcmaster.ca This suggests that the hydroxyl group may be involved in specific interactions with the target protein that are distinct from the primary binding event and are crucial for eliciting a particular biological response.

The 2-hydroxyl group in the "this compound" scaffold is poised to form intramolecular hydrogen bonds with the methanone (B1245722) carbonyl oxygen, which can influence the compound's conformation and, consequently, its interaction with biological targets. While direct studies on this specific compound are limited, research on related structures underscores the significance of the phenolic hydroxyl group in defining the biological activity of these analogues.

Effects of Substitutions on the Isoxazole Nucleus on Pharmacological Properties

Systematic studies on 3,5-disubstituted isoxazoles have demonstrated that the nature of the substituents at these positions can drastically alter the biological profile. cambridgemedchemconsulting.com For instance, in a series of 3-aryl-4-isoxazolecarboxamides, rapid identification of key structure-activity relationships (SAR) was possible through solution-phase synthesis, leading to the discovery of potent agonists of the human TGR5 G-protein-coupled receptor. chemrxiv.org

The electronic properties of the substituents on the isoxazole ring are particularly important. Studies on 4-substituted isoxazoles have shown that those with π-electron-withdrawing groups exhibit enhanced C4–C5 bond polarity, making them structurally similar to Michael acceptors. nih.gov This electronic modification can influence their reactivity and interaction with biological nucleophiles.

Furthermore, the introduction of different functional groups can modulate the compound's pharmacokinetic properties. For example, the incorporation of specific substituents can improve metabolic stability, solubility, and membrane permeability, which are crucial for drug development. researchgate.net

The following table summarizes the observed effects of various substituents on the isoxazole ring in different series of bioactive compounds, providing insights into potential modifications for optimizing the pharmacological properties of this compound analogues.

| Substituent Type | Position on Isoxazole Ring | Observed Effect on Biological Activity | Compound Series | Reference |

| Electron-withdrawing groups (e.g., -F, -CF3) | Phenyl ring at C3 | Displayed excellent sPLA2 inhibitory activities. | Indole-containing isoxazoles | nih.gov |

| Chloro or Bromo | Phenyl ring at C3 or C5 | Exhibited significant anti-inflammatory activity and selectivity towards COX-2. | 6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones | nih.gov |

| Hydrophobic groups | Phenyl ring | Displayed potent biological activities against MCF-7 cell line. | Pyridinyl-4,5-2H-isoxazole derivatives | nih.gov |

| Halogen (F, Cl, Br) | Phenyl ring | Significantly enhanced α-amylase inhibitory activity. | Phenyl-substituted isoxazoles | scripps.edu |

| Methoxy, dimethylamino, bromine | Phenyl ring at C5 | Enhanced antibacterial activity. | Disubstituted isoxazoles | rsc.org |

| Nitro, chlorine | Phenyl ring at C3 | Enhanced antibacterial activity. | Disubstituted isoxazoles | rsc.org |

Impact of Methanone Linkage Modifications on Bioactivity Profiles

The methanone (carbonyl) linker in this compound serves as a crucial bridge between the phenyl and isoxazole rings. Modifications to this linker can significantly impact the compound's three-dimensional structure, flexibility, and electronic properties, thereby influencing its bioactivity. While direct studies on modifying the methanone linker in this specific scaffold are scarce, the principles of bioisosteric replacement from broader medicinal chemistry provide valuable insights.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy to improve a compound's pharmacological profile. For diaryl ketones, several bioisosteric replacements for the ketone group have been explored to enhance stability, reduce potential toxicity, and modulate activity.

One such replacement is the 3,3-diaryloxetane motif. Studies have shown that 3,3-diaryloxetanes can serve as effective replacements for diaryl ketones, often exhibiting similar physicochemical properties without the potential photochemical liabilities of the ketone group. This substitution can also lead to improved metabolic stability and cell permeability. Another potential bioisostere for the ketone functionality is the aryl halide, which has been shown to enhance the inhibitory activity of compounds targeting enzymes like aromatase. scripps.edu

The replacement of the methanone linker with other groups, such as methylene, gem-dimethyl, or cyclobutane, has also been investigated. These modifications can alter the conformational constraints of the molecule, which in turn affects its binding to the target. The choice of a suitable linker is critical and can be guided by computational modeling and experimental screening to identify modifications that maintain or enhance the desired biological activity while improving other pharmacological properties.

Design of Hybrid Molecules Incorporating Isoxazole and Other Bioactive Scaffolds

The strategy of creating hybrid molecules by combining the isoxazole scaffold with other known bioactive moieties has emerged as a powerful approach in drug discovery. This molecular hybridization aims to develop new chemical entities with potentially synergistic or additive effects, improved potency, and multi-target activity. Several classes of hybrid molecules incorporating the isoxazole ring have been synthesized and evaluated for various biological activities.

Isoxazole-Chalcone Hybrids: Chalcones, which are precursors to flavonoids and isoflavonoids, are known for their wide range of biological activities. The hybridization of isoxazole with chalcone (B49325) has yielded compounds with significant therapeutic potential. For instance, a series of isoxazole-chalcone conjugates demonstrated potent cytotoxic activity against various cancer cell lines, with the presence of a 3,4,5-trimethoxyphenyl group being particularly beneficial. scripps.edu Another study reported that isoxazole chalcone derivatives could act as potent activators of tyrosinase, suggesting their potential use in treating vitiligo.

Isoxazole-Steroid Hybrids: Steroids are a well-established class of therapeutic agents. The incorporation of an isoxazole ring into a steroid framework has led to the development of novel compounds with anti-prostate cancer activity. Some of these hybrids have shown the ability to diminish the transcriptional activity of the androgen receptor and exhibit reasonable antiproliferative activity. For example, a specific isoxazolyl steroid derivative was found to suppress androgen receptor signaling and decrease its protein level in prostate cancer cell lines.

Isoxazole-Coumarin Hybrids: Coumarins are another class of natural products with diverse pharmacological properties, including anticancer, antioxidant, and anti-inflammatory effects. mcmaster.ca The synthesis of coumarin-isoxazole hybrids has been explored to develop new therapeutic agents. These hybrids have been evaluated for their potential as inhibitors of lipid peroxidation and soybean lipoxygenase, with some compounds showing potent inhibitory activity. The combination of these two scaffolds offers a promising avenue for the development of multi-target drugs.

The following table presents examples of isoxazole hybrid molecules and their reported biological activities:

| Hybrid Scaffold | Biological Activity | Key Structural Features | Reference |

| Isoxazole-Chalcone | Cytotoxic (Prostate Cancer) | 3,4,5-trimethoxyphenyl group | scripps.edu |

| Isoxazole-Chalcone | Tyrosinase Activation (Anti-vitiligo) | Halogen substitutions on the phenyl ring | |

| Isoxazole-Steroid | Anti-prostate Cancer | Isoxazole ring in the steroid side chain | |

| Isoxazole-Coumarin | LOX Inhibition, Anti-lipid peroxidation | Hybridization of coumarin, isoxazole, and pyridine | |

| Isoxazole-Dihydropyrimidinone | Anti-adipogenic, Ameliorated dyslipidemia | Integration of isoxazole and dihydropyrimidinone pharmacophores |

Strategies for Enhancing Selectivity and Efficacy